4-Hydroxymethyl Loratadine 4-Hydroxymethyl Loratadine 4-Hydroxymethyl Loratadine is a usual impurity in Loratadine syrup formulations, a nonsedating-type histamine H1-receptor.
Brand Name: Vulcanchem
CAS No.: 609806-40-8
VCID: VC21332517
InChI: InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Molecular Formula: C23H25ClN2O3
Molecular Weight: 412.9 g/mol

4-Hydroxymethyl Loratadine

CAS No.: 609806-40-8

Cat. No.: VC21332517

Molecular Formula: C23H25ClN2O3

Molecular Weight: 412.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Hydroxymethyl Loratadine - 609806-40-8

CAS No. 609806-40-8
Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
IUPAC Name ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate
Standard InChI InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
Standard InChI Key BCKYTUFUNAGTDV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Canonical SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Appearance Pale Yellow Solid
Melting Point 73-75°C

Chemical Structure and Properties

Molecular Composition

The molecular structure of 4-Hydroxymethyl Loratadine incorporates a tricyclic aromatic system fused with heterocyclic rings containing nitrogen atoms. The presence of chlorine at the 8th position and hydroxymethyl substitution on the pyridine ring defines its unique chemical identity . Its computed physical properties include:

  • Molecular Formula: C23H25ClN2O3C_{23}H_{25}ClN_2O_3

  • Molecular Weight: 412.9 g/mol

  • Density: Specific density data remains under investigation but aligns closely with related loratadine derivatives.

Structural Representation

The compound can be visualized in both two-dimensional (2D) and three-dimensional (3D) conformations. The 2D structure highlights the connectivity between atoms, while the 3D conformer provides insights into spatial arrangements critical for understanding intermolecular interactions .

Physicochemical Properties

4-Hydroxymethyl Loratadine exhibits solubility behavior typical of benzocycloheptapyridines, with moderate solubility in polar solvents due to the hydroxymethyl group. Its stability under various pH conditions makes it suitable for analytical studies but poses challenges during pharmaceutical formulation due to potential degradation pathways .

Synthesis and Production

Synthetic Pathways

The synthesis of 4-Hydroxymethyl Loratadine involves substitution reactions targeting the pyridine moiety of loratadine. A study conducted by Cerrada et al. demonstrated that hydroxymethyl derivatives are formed as impurities during syrup formulation processes . The reaction typically employs mild reagents to avoid degradation of the parent compound.

Reaction Conditions

Optimal synthesis requires controlled temperature conditions to ensure high yield and purity:

  • Temperature Range: -25°C to -5°C for intermediate formation.

  • Reagents: Organometallic compounds containing magnesium are preferred for their safety and cost-effectiveness on an industrial scale .

Industrial Implications

The production process outlined in patents emphasizes economical methods that align with International Council for Harmonisation (ICH) guidelines . These methods avoid hazardous reagents while enhancing product quality and yield.

Pharmacological Relevance

Mechanism of Action

While loratadine functions as an inverse agonist at H1 histamine receptors, its hydroxymethyl derivative's pharmacological activity remains less characterized . Preliminary studies suggest that structural modifications may influence receptor binding affinity and metabolic pathways.

Metabolism and Biotransformation

Loratadine undergoes extensive first-pass metabolism via cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 . The hydroxymethyl group introduces additional sites for glucuronidation and hydroxylation reactions, potentially altering pharmacokinetics.

Biological Activity

Analog studies reveal that modifications to loratadine's core structure can impact antihistamine efficacy in an enantiomer-dependent manner . Computational docking suggests differential receptor interactions based on chirality.

Applications and Implications

Pharmaceutical Quality Control

The identification of 4-Hydroxymethyl Loratadine as an impurity underscores the importance of stringent quality control measures during loratadine production . Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to quantify impurity levels.

Medicinal Chemistry Research

The compound serves as a model for studying structure-activity relationships within benzocycloheptapyridine derivatives . Its synthesis provides insights into designing novel antihistamines with improved selectivity.

Environmental Considerations

Waste management practices must address the disposal of synthetic byproducts like hydroxymethyl derivatives to minimize environmental impact.

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